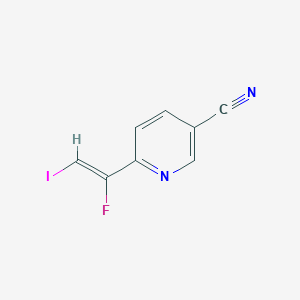
Isopropyl (trans-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is a synthetic organic compound that features a bromothiazole moiety attached to a cyclohexyl ring, which is further linked to an isopropyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate typically involves the following steps:
Formation of the Bromothiazole Moiety: The bromothiazole ring can be synthesized through the bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexyl Ring Functionalization: The cyclohexyl ring can be functionalized by introducing the bromothiazole moiety through a nucleophilic substitution reaction.
Carbamate Formation: The final step involves the reaction of the functionalized cyclohexyl ring with isopropyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromothiazole moiety, potentially converting it to a thiazoline derivative.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or agrochemicals.
Mécanisme D'action
The mechanism of action of Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiazole moiety could play a crucial role in these interactions due to its electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl ((1r,4r)-4-(thiazol-2-yl)cyclohexyl)carbamate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Isopropyl ((1r,4r)-4-(5-chlorothiazol-2-yl)cyclohexyl)carbamate: Contains a chlorine atom instead of bromine, potentially altering its chemical and physical properties.
Uniqueness
Rel-isopropyl ((1r,4r)-4-(5-bromothiazol-2-yl)cyclohexyl)carbamate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness may confer specific advantages in its applications, such as enhanced binding affinity or selectivity in medicinal chemistry.
Propriétés
Formule moléculaire |
C13H19BrN2O2S |
|---|---|
Poids moléculaire |
347.27 g/mol |
Nom IUPAC |
propan-2-yl N-[4-(5-bromo-1,3-thiazol-2-yl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-8(2)18-13(17)16-10-5-3-9(4-6-10)12-15-7-11(14)19-12/h7-10H,3-6H2,1-2H3,(H,16,17) |
Clé InChI |
SUCSSJQVZTUPFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



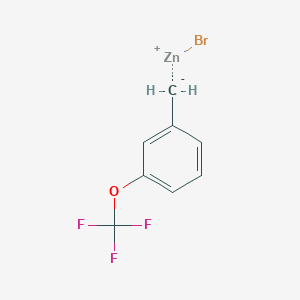

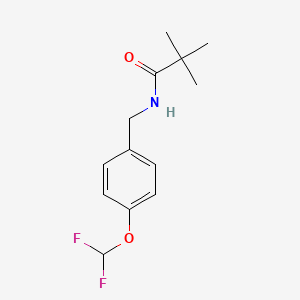
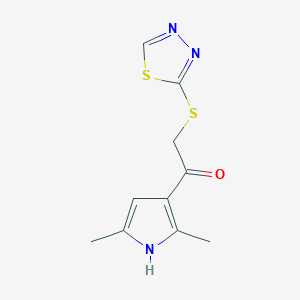
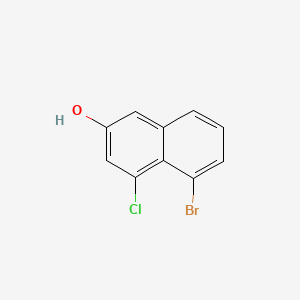
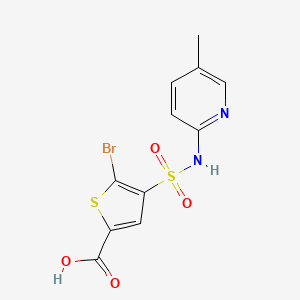
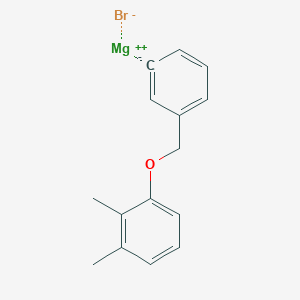
![I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl](/img/structure/B14895703.png)
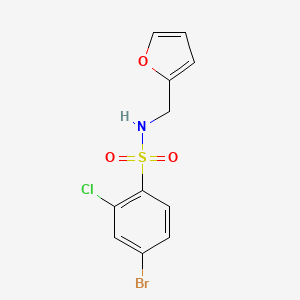
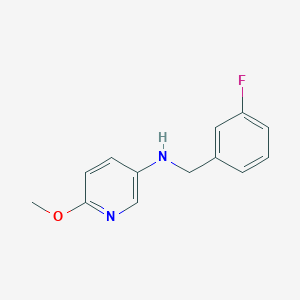
![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-[4-(trifluoromethyl)phenyl]phenyl]phenyl]phosphane](/img/structure/B14895730.png)
